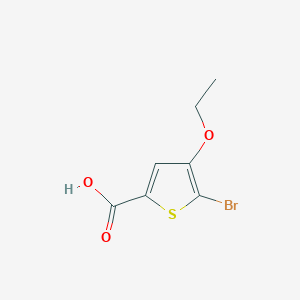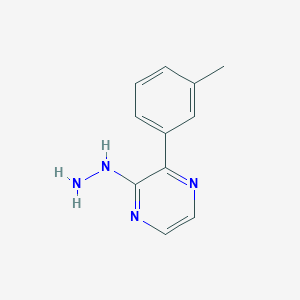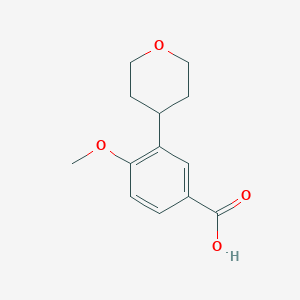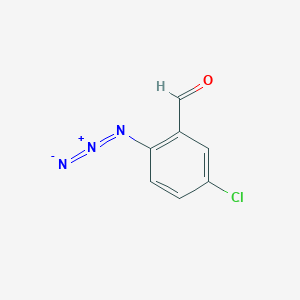
2-Azido-5-chlorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-5-chlorobenzaldehyde is an organic compound with the molecular formula C7H4ClN3O. It is characterized by the presence of an azido group (-N3) and a chlorobenzaldehyde moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Azido-5-chlorobenzaldehyde can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-nitrobenzaldehyde with sodium azide in the presence of a reducing agent such as iron and hydrochloric acid. The reaction typically proceeds under moderate heating and results in the formation of the desired azido compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures due to the potentially hazardous nature of azido compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azido-5-chlorobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Common Reagents and Conditions
Substitution: Sodium azide, iron, hydrochloric acid.
Reduction: Hydrogen gas, palladium catalyst.
Cycloaddition: Alkynes, copper(I) catalyst.
Major Products Formed
Substitution: Various substituted benzaldehydes.
Reduction: 2-Amino-5-chlorobenzaldehyde.
Cycloaddition: 1,2,3-Triazoles.
Applications De Recherche Scientifique
2-Azido-5-chlorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are useful in bioconjugation techniques.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-Azido-5-chlorobenzaldehyde primarily involves its reactivity as an azide compound. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions and proceed via a concerted mechanism, resulting in the formation of a five-membered ring. This reactivity is harnessed in various applications, including click chemistry and bioconjugation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azidobenzaldehyde: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
5-Chloro-2-nitrobenzaldehyde: Contains a nitro group instead of an azido group, leading to different reactivity and applications.
2-Azido-3-bromo-5,6-dimethoxybenzaldehyde: Contains additional substituents that can influence its chemical behavior
Uniqueness
2-Azido-5-chlorobenzaldehyde is unique due to the presence of both an azido group and a chlorine substituent on the benzaldehyde ring. This combination imparts distinct reactivity, making it a valuable intermediate in organic synthesis and various research applications .
Propriétés
Formule moléculaire |
C7H4ClN3O |
|---|---|
Poids moléculaire |
181.58 g/mol |
Nom IUPAC |
2-azido-5-chlorobenzaldehyde |
InChI |
InChI=1S/C7H4ClN3O/c8-6-1-2-7(10-11-9)5(3-6)4-12/h1-4H |
Clé InChI |
JHIYHTFZZYEQOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Bromophenoxy)ethyl]-2-methylpiperazine](/img/structure/B15090710.png)
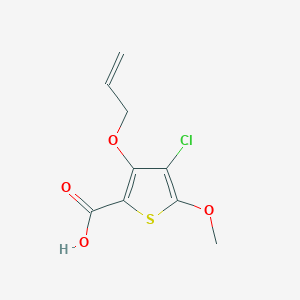
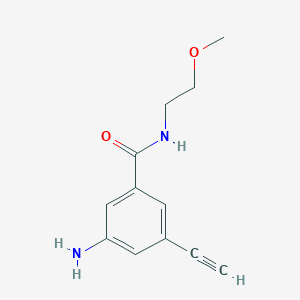

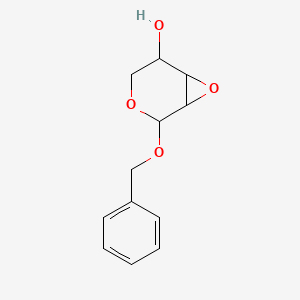
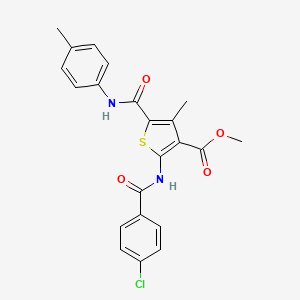
![2,2'-Dicyano-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B15090760.png)
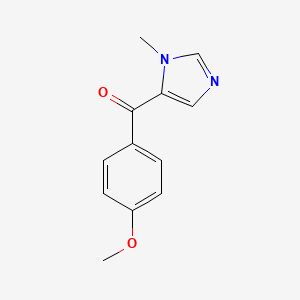
![3-Piperidinepropanoic acid, 1-[3-(trifluoromethyl)benzoyl]-](/img/structure/B15090778.png)

